molecular formula C6H5BrO3 B055586 Methyl 4-bromofuran-2-carboxylate CAS No. 58235-80-6

Methyl 4-bromofuran-2-carboxylate

Cat. No. B055586
CAS RN: 58235-80-6
M. Wt: 205.01 g/mol
InChI Key: RKEXKLRKXLRNMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 4-bromofuran-2-carboxylate involves several steps, starting from readily available materials. The compound can be synthesized through selective bromination processes, where N-bromosuccinimide is used to brominate the methyl group in the furan ring, leading to various bromomethyl derivatives. These derivatives can react with secondary amines, sodium butylthiolate, and potassium thiocyanate under different conditions to form tertiary amines, sulfides, and a mixture of thiocyanate and isothiocyanate, respectively (Pevzner, 2003).

Molecular Structure Analysis

The molecular structure of Methyl 4-bromofuran-2-carboxylate features a furan ring, substituted at the 2-position with a bromomethyl group and at the 4-position with a carboxylate ester. This structure is pivotal in its reactivity, as the bromomethyl group is highly reactive towards nucleophilic substitution, and the ester functionality offers further reaction opportunities through esterification and hydrolysis reactions.

Chemical Reactions and Properties

Methyl 4-bromofuran-2-carboxylate undergoes various chemical reactions, including reactions with nucleophilic agents leading to the formation of tertiary amines, sulfides, and thiocyanates. The presence of the bromomethyl group makes it a suitable candidate for further functionalization through nucleophilic substitution reactions (Pevzner, 2003).

Scientific Research Applications

  • Synthesis of Biheteroaryls : Methyl 5-bromo-2-furoate, a close relative of Methyl 4-bromofuran-2-carboxylate, has been used in the palladium-catalysed direct arylation of heteroaromatics. Its ester group at C5 helps prevent the formation of dimers or oligomers, enabling the high-yield formation of biheteroaryls. This process can be applied to a wide variety of heteroaromatics, facilitating the synthesis of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).

  • Reactions with Nucleophilic Agents : Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which are structurally related to Methyl 4-bromofuran-2-carboxylate, react with secondary amines, sodium butylthiolate, potassium thiocyanate, phenolate, and alcoholate ions. These reactions lead to the formation of various derivatives like tertiary amines and corresponding sulfides (Pevzner, 2003).

  • Synthesis of Methyl 4′-Bromomethyl Biphenyl-2-Carboxylate : Methyl 4′-bromomethyl-2-carboxylate has been synthesized through a multi-step process including hydrolysis, esterification, and bromination. This synthesis method offers increased yield, simplified process, and reduced cost (Ying-ming, 2006).

  • Antibacterial Activity of S-Derivatives : The S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which are structurally related to Methyl 4-bromofuran-2-carboxylate, have been synthesized and their antibacterial activity investigated. These compounds show potential as broad-spectrum antibiotics, effective against gram-positive and gram-negative microorganisms (2020).

  • Synthesis of Alkyl 2-Bromomethyl-4-(Diethoxyphosphorylmethyl)-5-Tert-Butylfuran-3-Carboxylates : This compound, related to Methyl 4-bromofuran-2-carboxylate, is synthesized and then reacts with nucleophilic reagents. The reactions produce phosphorylated compounds and exhibit selectivity in the alkylation process (Pevzner, 2003).

Safety and Hazards

The safety information for “Methyl 4-bromofuran-2-carboxylate” indicates that it has a GHS07 pictogram and a signal word of “Warning”. The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

methyl 4-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEXKLRKXLRNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481916
Record name Methyl 4-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58235-80-6
Record name Methyl 4-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4,5-dibromo-2-furancarboxylate (3.3 g, 11.62 mmol) in tetrahydrofuran (46 ml) at −40° C. was added isopropylmagnesium chloride (6.97 ml, 13.95 mmol). After 1 h, Water (11 ml) was added and the solution warmed to 25° C. The reaction mixture was then partitioned between H2O-DCM and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and purified by column chromatography (3% EtOAc in hexanes) affording methyl 4-bromo-2-furancarboxylate (1.4 g, 6.49 mmol, 56% yield) as a yellow solid: LCMS (ES) m/e 205, 207 (M, M+2)+.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
6.97 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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